molecular formula C24H34N4O2 B5179522 N-{1-[1-(4-tert-butylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide

N-{1-[1-(4-tert-butylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide

Cat. No.: B5179522
M. Wt: 410.6 g/mol
InChI Key: CGYHUQBHEVWUAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[1-(4-tert-butylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This pathway is essential for the survival and proliferation of B cells, which are involved in the immune response. TAK-659 has shown potential as a therapeutic agent for various B cell-related diseases, including lymphoma, leukemia, and autoimmune disorders.

Mechanism of Action

N-{1-[1-(4-tert-butylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide inhibits BTK, a protein that plays a crucial role in B cell signaling. BTK is involved in the activation of downstream signaling pathways that promote cell survival and proliferation. By inhibiting BTK, this compound blocks the activation of these pathways and induces apoptosis in B cells. This compound has also been shown to inhibit other kinases involved in B cell signaling, including AKT and ERK.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in B cells, leading to a reduction in tumor growth in animal models of lymphoma and leukemia. This compound also inhibits the production of cytokines and chemokines, which are involved in the immune response. This inhibition may be beneficial in the treatment of autoimmune disorders, where the immune system attacks healthy cells and tissues.

Advantages and Limitations for Lab Experiments

N-{1-[1-(4-tert-butylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of BTK, with a favorable pharmacokinetic profile. This compound also has good oral bioavailability, making it suitable for oral administration in animal models. However, this compound has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.

Future Directions

There are several future directions for the study of N-{1-[1-(4-tert-butylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide. One area of research is the development of combination therapies that target multiple pathways involved in B cell signaling. Another direction is the investigation of this compound in other B cell-related diseases, such as multiple sclerosis and rheumatoid arthritis. The use of this compound in combination with immunotherapy agents is also an area of interest. Finally, the development of more potent and selective BTK inhibitors may lead to improved therapeutic outcomes for patients.

Synthesis Methods

N-{1-[1-(4-tert-butylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide can be synthesized through a multi-step process involving the reaction of various reagents and intermediates. The synthesis process involves the use of solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF), and the isolation of the final product is achieved through chromatography. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-{1-[1-(4-tert-butylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide has been extensively studied in preclinical and clinical trials for the treatment of B cell-related diseases. In vitro studies have shown that this compound inhibits BTK activity and induces apoptosis in B cells. In vivo studies have demonstrated that this compound reduces tumor growth in animal models of lymphoma and leukemia. Clinical trials have shown promising results in patients with relapsed or refractory B cell malignancies.

Properties

IUPAC Name

N-[2-[1-(4-tert-butylbenzoyl)piperidin-4-yl]pyrazol-3-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O2/c1-17(2)16-22(29)26-21-10-13-25-28(21)20-11-14-27(15-12-20)23(30)18-6-8-19(9-7-18)24(3,4)5/h6-10,13,17,20H,11-12,14-16H2,1-5H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYHUQBHEVWUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=NN1C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.